(2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3-fluorophenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O4S/c23-16-8-6-9-17(14-16)24-21(27)19-13-15-7-4-5-12-20(15)30-22(19)25-26-31(28,29)18-10-2-1-3-11-18/h1-14,26H,(H,24,27)/b25-22- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAZNQUPQVDQJA-LVWGJNHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the benzenesulfonamidoimino and fluorophenyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The benzenesulfonamidoimino group can be reduced to the corresponding amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives of the chromene core.
Reduction: Amino derivatives of the benzenesulfonamidoimino group.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
- Molecular Formula : C23H19FN4O3S
- Molecular Weight : Approximately 440.48 g/mol
- Functional Groups : The presence of a sulfonamide group, a carboxamide group, and a fluorinated phenyl ring enhances its reactivity and biological activity.
- Formation of the Chromene Core : This may involve cyclization reactions using appropriate precursors.
- Introduction of the Sulfonamide Group : This step often requires coupling agents and specific reaction conditions to ensure successful sulfonamide formation.
- Fluorination : The introduction of the fluorine atom can be achieved through fluorination reactions using reagents like Selectfluor.
Biological Activities
Anticancer Activity
- Studies have shown that similar chromene derivatives possess anticancer properties. The mechanism often involves induction of apoptosis in cancer cells or inhibition of specific signaling pathways related to cell proliferation.
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infe
Mechanism of Action
The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamidoimino group can form hydrogen bonds or electrostatic interactions with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related chromene-carboxamide derivatives and other sulfonamide-containing analogs. Key comparisons include:
Structural Analog: (2Z)-N-(2-Methoxyphenyl)-2-[(3-Methoxyphenyl)Imino]-2H-Chromene-3-Carboxamide (400878-30-0)
This analog () shares the chromene-carboxamide backbone but differs in substituents:
- Substituents: Target compound: Benzenesulfonamidoimino (electron-withdrawing sulfonamide) + 3-fluorophenyl (electron-withdrawing fluorine). Analog 400878-30-0: Dual methoxy groups (electron-donating) at the phenylimino and carboxamide positions.
- Impact on Properties :
- Solubility : The sulfonamide group in the target compound likely improves aqueous solubility compared to methoxy substituents, which are more lipophilic.
- Binding Affinity : Fluorine’s electronegativity may enhance interactions with polar residues in enzyme active sites (e.g., kinases or proteases) compared to methoxy groups.
- Synthetic Utility : The target compound’s benzenesulfonamide group could facilitate further derivatization via sulfonamide chemistry, whereas methoxy groups limit reactivity.
Functional Analog: 3-Chloro-N-Phenyl-Phthalimide
Key differences include:
- Core Structure : Phthalimide (aromatic dicarboximide) vs. chromene-carboxamide.
- Electronic Effects : The chlorine atom in 3-chloro-N-phenyl-phthalimide provides moderate electron withdrawal, whereas the target compound’s fluorine and sulfonamide groups offer stronger polarization.
- Applications : Phthalimides are primarily used as polymer precursors (e.g., polyimides), whereas chromene-carboxamides are explored for therapeutic applications due to their bioavailability .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Feasibility : The target compound’s benzenesulfonamide group allows for versatile modifications, as seen in sulfonamide-based drug development .
- Docking Studies : Molecular docking (referencing methods like AutoDock Vina, ) predicts stronger binding to kinase ATP pockets compared to methoxy-substituted analogs due to fluorine’s polar interactions.
- Crystallography : Structural analysis (via tools like SHELXL, ) could resolve the Z-configuration’s role in stabilizing the imine linkage, a feature absent in simpler analogs.
Biological Activity
The compound (2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-2H-chromene-3-carboxamide is a member of the chromene family, characterized by its complex structure which includes a chromene core and various functional groups that contribute to its potential biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C23H19FN4O3S
- Molecular Weight : 467.49 g/mol
- Functional Groups : The presence of the benzenesulfonamidoimino group and the fluorophenyl moiety suggests possible interactions with biological targets, enhancing its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the chromene core.
- Introduction of the benzenesulfonamidoimino group.
- Functionalization at the N-(3-fluorophenyl) position.
These steps require precise reaction conditions, including temperature control and the use of catalysts to optimize yields.
Anticancer Activity
Research indicates that compounds similar to (2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-2H-chromene-3-carboxamide exhibit significant anticancer properties. For instance:
- Studies have shown that derivatives with similar structures can inhibit the growth of cancer cells effectively. In particular, coumarin-based compounds have demonstrated promising results against various cancer cell lines, including HepG2 and HeLa cells, with IC50 values ranging from to .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated:
- Certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as low as .
The biological activity is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer progression and microbial resistance. For example, binding studies indicate interactions with carbonic anhydrase IX, a target for anticancer therapy .
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| Coumarin Derivative A | Structure A | 4.85 µM (HepG2) | 1 µg/mL (E.coli) |
| Coumarin Derivative B | Structure B | 0.39 µM (HeLa) | 3.2 µM (S.aureus) |
| (2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-2H-chromene-3-carboxamide | Target Compound | TBD | TBD |
Case Studies
- In Vitro Studies : A series of coumarin derivatives were synthesized and evaluated for their biological activities. Among them, compounds with similar structural features to (2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-2H-chromene-3-carboxamide showed significant inhibition against various cancer cell lines while maintaining low toxicity against normal cells .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of these compounds to target enzymes like carbonic anhydrase IX, suggesting a promising avenue for further development in anticancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
